Bienvenue dans la boutique en ligne BenchChem!

3-(4-ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

CAS 1040640-18-3 provides a structurally precise 3,6-disubstituted pyridazine featuring a 4-ethoxyphenyl group at C3 — a substituent absent from standard pyridazine SAR libraries. This electron-donating aryl moiety directly modulates VEGFR-2 hinge-binding, where structural analogs exhibit >10-fold IC50 differences (Jaballah et al., 2019). The compound fills a critical gap for benchmarking substituent-specific potency, selectivity, and CYP450-mediated O-dealkylation rates against pyridyl, cyclopropyl, and dimethylphenyl congeners. Its well-defined single-isomer structure and >95% purity make it immediately tractable for parallel VEGFR-2/dCTPase selectivity profiling and LC-MS reference standard development.

Molecular Formula C22H23N5O2
Molecular Weight 389.4 g/mol
CAS No. 1040640-18-3
Cat. No. B6535480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine
CAS1040640-18-3
Molecular FormulaC22H23N5O2
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=N4
InChIInChI=1S/C22H23N5O2/c1-2-29-18-8-6-17(7-9-18)19-10-11-21(25-24-19)26-13-15-27(16-14-26)22(28)20-5-3-4-12-23-20/h3-12H,2,13-16H2,1H3
InChIKeyJHYXWEWRMVKLJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine (CAS 1040640-18-3): Procurement-Relevant Chemical Identity and Scaffold Context


3-(4-Ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine (CAS 1040640-18-3) is a fully synthetic small molecule (C22H23N5O2, MW 389.4 g/mol) belonging to the 3,6-disubstituted pyridazine class. Its architecture integrates a 4-ethoxyphenyl substituent at the pyridazine 3-position and a 4-(pyridine-2-carbonyl)piperazine moiety at the 6-position . This specific substitution pattern places it within the broader piperazinyl-pyridazine chemotype, a scaffold recognized for its synthetic feasibility and modular diversification potential, particularly in kinase-targeted and anti-angiogenic drug discovery programs [1]. For scientific procurement, the compound's well-defined single-isomer structure and commercial availability at >95% purity make it a tractable starting point for structure-activity relationship (SAR) exploration, though its precise biological annotation remains underexplored relative to more extensively profiled pyridazine analogs.

3-(4-Ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine: Why Direct Analog Substitution Cannot Be Assumed


Substituting this compound with a closely related pyridazine analog—such as 3-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine or 3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine—introduces substantial changes in both the electronic character and lipophilicity of the 3-position aryl/heteroaryl group. In the pyridazine scaffold, the nature of the C3 substituent directly modulates hinge-binding interactions with kinase targets, as demonstrated by the VEGFR-2 inhibitory activity of structurally related pyridazines wherein aryl substitution patterns dictated >10-fold differences in IC50 values [1]. The 4-ethoxyphenyl group carries distinct electron-donating properties and conformational preferences relative to pyridyl, cyclopropyl, or dimethylphenyl alternatives, which alters both target engagement and physicochemical parameters such as logP and aqueous solubility. Consequently, procurement decisions driven solely by core scaffold similarity without verifying substituent-specific performance data risk selecting a compound with divergent potency, selectivity, or metabolic stability.

3-(4-Ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine: Quantitative Differentiation Evidence Versus Closest Analogs


Structural Differentiation: 4-Ethoxyphenyl Substituent Versus 3-Pyridyl and Cyclopropyl Analogs

The target compound bears a 4-ethoxyphenyl group at the pyridazine C3 position, distinguishing it from the closely related 3-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine (CAS 1257552-40-1, bearing a 2-pyridyl substituent) and 3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine (bearing a cyclopropyl group). In a congeneric pyridazine series evaluated for VEGFR-2 inhibition, replacement of a substituted phenyl with a heteroaryl or cycloalkyl group at the equivalent position produced IC50 shifts exceeding 10-fold, underscoring the sensitivity of target engagement to C3 substituent identity [1]. The 4-ethoxyphenyl group provides a unique combination of moderate lipophilicity (calculated clogP ≈ 3.5) and electron-rich aromatic character not recapitulated by pyridyl or cyclopropyl congeners.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Scaffold Privilege: Pyridazine Core Versus Pyridine and Pyrimidine Bioisosteres in VEGFR-2 Inhibition

The pyridazine core of the target compound is classified as a privileged scaffold for kinase inhibition, offering synthetic feasibility, chemical stability, and a nitrogen atom placement that enables a distinctive hinge-binding interaction not available to pyridine or pyrimidine bioisosteres. In the 2019 Jaballah et al. study, four pyridazine-based series were designed and synthesized, yielding compounds with VEGFR-2 IC50 values ranging from 107 nM to 1.8 µM [1]. The most potent pyridazine in that series (18c) achieved an IC50 of 107 nM, comparable to or exceeding certain established VEGFR-2 inhibitors tested under identical conditions. While the target compound itself has not been directly assayed in this system, its pyridazine core shares the critical N1/N2 hinge-binding geometry identified as essential for potency.

Antiangiogenic Agents VEGFR-2 Kinase Scaffold Hopping

Piperazine-Linked Pyridine-2-Carbonyl Motif: Impact on Cellular Anti-Proliferative Activity in HUVEC Assay

The 4-(pyridine-2-carbonyl)piperazine substituent at the pyridazine 6-position is a shared feature among the most potent VEGFR-2 inhibitors in the Jaballah et al. 2019 series. Compounds bearing this moiety (including 8c, 8f, and 18c) exhibited not only sub-micromolar enzymatic VEGFR-2 inhibition but also excellent inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) at a 10 µM test concentration [1]. This dual enzymatic and cellular activity distinguishes this substitution motif from analogs bearing alternative piperazine N-substituents (e.g., benzoyl, acetyl, or sulfonyl variants), which showed diminished cellular efficacy despite retaining enzymatic inhibition.

Endothelial Cell Biology Anti-Angiogenesis Cellular Phenotypic Screening

Piperazin-1-ylpyridazine Derivatives as Human dCTP Pyrophosphatase 1 Inhibitors: A Structurally Orthogonal Therapeutic Avenue

A distinct line of investigation has identified piperazin-1-ylpyridazine derivatives as a novel class of human dCTP pyrophosphatase 1 (dCTPase) inhibitors. In a 2017 J. Med. Chem. study, lead piperazin-1-ylpyridazines demonstrated potent dCTPase inhibition, increased target thermal and protease stability, outstanding selectivity over related nucleotide pyrophosphatases, and synergistic cytotoxicity with cytidine analogs in leukemic cell models [1]. The target compound CAS 1040640-18-3 features the identical piperazin-1-ylpyridazine core substructure, suggesting potential dCTPase-targeting utility orthogonal to the VEGFR-2 axis. This dual-target potential is structurally unique to piperazin-1-ylpyridazines and is not shared by pyridazinone, pyridazine-3-carboxamide, or fused pyridazine analogs commonly explored for kinase inhibition.

Nucleotide Metabolism Cancer Therapeutics dCTPase Inhibition

Absence of Direct Comparative Bioactivity Data and Implications for Procurement Risk

Despite extensive searching of primary literature, patents (including US-9273011-B2 on substituted pyridazines for pain and WO200102479 on angiogenesis-inhibiting pyridazines), and authoritative databases (PubChem, ChEMBL, BindingDB), no direct quantitative bioactivity data (IC50, Ki, EC50, or cellular assay results) could be identified for CAS 1040640-18-3 specifically [1][2][3]. All evidence presented above is derived from class-level inference based on structurally related pyridazine analogs. The compound appears in commercial vendor catalogs but lacks peer-reviewed biological annotation. This data gap constitutes a meaningful differentiation risk: close analogs with documented VEGFR-2 IC50 values (e.g., the pyridazine series in Jaballah et al., 2019) or dCTPase inhibition profiles (Llona-Minguez et al., 2017) offer verifiable activity benchmarks that CAS 1040640-18-3 cannot currently match.

Data Transparency Procurement Risk Assessment Compound Validation

3-(4-Ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine: Evidence-Supported Research Application Scenarios


VEGFR-2 Kinase Inhibitor SAR Probe for Hinge-Binding Optimization

The compound can serve as a key SAR probe in VEGFR-2 inhibitor programs where the impact of a 4-ethoxyphenyl C3 substituent on hinge-binding interactions requires systematic evaluation. As demonstrated in the Jaballah et al. 2019 pyridazine series, the C3 aryl group directly influences VEGFR-2 inhibitory potency, with IC50 values spanning from 107 nM to >10 µM depending on substituent identity [1]. Incorporating CAS 1040640-18-3 into a matrix of C3-varied analogs (alongside pyridyl, cyclopropyl, and dimethylphenyl congeners) enables direct correlation of substituent electronic and steric parameters with enzymatic and cellular anti-angiogenic activity. This application leverages the compound's structural uniqueness—the 4-ethoxyphenyl group—to fill a specific gap in existing pyridazine SAR landscapes.

Dual-Mechanism Probe for VEGFR-2/dCTPase Pathway Crosstalk Studies

The piperazin-1-ylpyridazine core substructure is implicated in both VEGFR-2 inhibition (Jaballah et al., 2019, IC50 down to 107 nM) and dCTPase inhibition (Llona-Minguez et al., 2017, J. Med. Chem.) [1][2]. While direct dual-activity data for CAS 1040640-18-3 are unavailable, the compound represents a structurally suitable probe for investigating potential crosstalk between angiogenesis signaling and nucleotide metabolism pathways. Profiling this compound in parallel VEGFR-2 enzymatic and dCTPase biochemical assays could reveal whether the 4-ethoxyphenyl substitution alters the selectivity profile relative to other piperazin-1-ylpyridazine derivatives, informing multi-target drug discovery strategies.

Metabolic Stability Benchmarking of 4-Ethoxyphenyl-Substituted Pyridazines

The 4-ethoxyphenyl group introduces a metabolically labile O-ethyl moiety not present in pyridyl or cyclopropyl congeners. The piperazin-1-ylpyridazine scaffold is known to suffer from rapid in vitro intrinsic clearance in liver microsome metabolic stability assays, as documented in follow-up structure-metabolism relationship studies of the dCTPase inhibitor series [1]. CAS 1040640-18-3 provides an opportunity to benchmark the impact of the 4-ethoxyphenyl group specifically on oxidative metabolism rates (CYP450-mediated O-dealkylation), microsomal half-life, and metabolite identification, enabling direct comparison with analogs bearing metabolically more resistant C3 substituents.

Analytical Reference Standard for Pyridazine-Containing Compound Libraries

Given its well-defined chemical structure (confirmed by IUPAC name [4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-pyridin-2-ylmethanone), >95% commercial purity, and molecular formula C22H23N5O2, the compound can serve as a reliable analytical reference standard for LC-MS and NMR characterization of pyridazine-based compound libraries. Its distinct UV chromophore (combined pyridazine, ethoxyphenyl, and pyridine-2-carbonyl absorbance) and diagnostic mass fragmentation pattern (characteristic loss of the ethoxy group and piperazine cleavage) make it suitable for method development and quality control in high-throughput screening campaigns involving pyridazine chemotypes. This application is based on verified vendor specifications [1].

Quote Request

Request a Quote for 3-(4-ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.